Iminodiacetic acid

Catalog No.
S702226
CAS No.
142-73-4
M.F
C4H7NO4
M. Wt
133.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iminodiacetic acid

CAS Number

142-73-4

Product Name

Iminodiacetic acid

IUPAC Name

2-(carboxymethylamino)acetic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

InChI

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)

InChI Key

NBZBKCUXIYYUSX-UHFFFAOYSA-N

SMILES

Array

solubility

PRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE; SOL IN WATER @ 5 °C: 2.43 G/100 ML

Synonyms

((Carboxymethyl)amino)acetic Acid; 2,2’-Iminobisacetic Acid; Aminodiacetic Acid; Diglycin; Diglycine; Diglycocoll; IDA; IDA (chelating agent); IMDA; Iminobis(acetic acid); Iminodiethanoic Acid; N-(Carboxymethyl)glycine; NSC 18467; α-Iminodiacetic Aci

Canonical SMILES

C(C(=O)O)NCC(=O)O

The exact mass of the compound Iminodiacetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in acetone, methanol, ether, benzene, carbon tetrachloride, heptane; sol in water @ 5 °c: 2.43 g/100 ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18467. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. It belongs to the ontological category of amino dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iminodiacetic acid (IDA) is a dicarboxylic acid and secondary amine, establishing it as a fundamental tridentate chelating agent.[1][2] This structure, featuring one nitrogen and two carboxylate groups, allows it to form two five-membered chelate rings with a single metal ion.[2] Its procurement significance lies in its dual role as both a versatile metal ion binder and a critical intermediate in the industrial synthesis of more complex molecules, including the herbicide glyphosate.[2][3] Unlike simpler bidentate ligands such as glycine or more complex tetradentate (e.g., Nitrilotriacetic acid, NTA) and hexadentate (e.g., EDTA) agents, IDA's specific tridentate coordination geometry dictates the stability and stoichiometry of its metal complexes, a key differentiator for process and application suitability.[1][2]

Direct substitution of Iminodiacetic acid (IDA) with common analogs like Nitrilotriacetic acid (NTA) or Ethylenediaminetetraacetic acid (EDTA) often fails due to fundamental differences in coordination chemistry that impact process outcomes. IDA is a tridentate ligand, binding metal ions via three coordination sites, which leaves other sites on the metal available for further interaction—a critical feature in applications like Immobilized Metal Affinity Chromatography (IMAC).[4][5][6] In contrast, the tetradentate nature of NTA and hexadentate nature of EDTA occupy more of the metal's coordination sphere, altering the stoichiometry and stability of the complex.[1][7] This seemingly minor structural change directly affects performance metrics such as resin binding capacity, metal leaching, and suitability as a precursor in specific, multi-step organic syntheses where IDA's precise structure is required.[2][3][7]

Precursor Suitability: A Required Intermediate for Major Industrial Synthesis Routes

Iminodiacetic acid (IDA) is a structurally essential precursor in one of the two primary industrial synthesis routes for the herbicide glyphosate.[2][3][8] In this process, IDA is reacted with formaldehyde and phosphorous acid in a Kabachnik–Fields reaction.[3] Alternative chelating agents like glycine can be used in a different route, but common agents such as NTA or EDTA are not drop-in substitutes for the IDA-based pathway due to their different molecular structures, which would prevent the formation of the correct N-phosphonomethyl backbone.[3][8] This makes the procurement of IDA, not its analogs, a mandatory requirement for manufacturing facilities utilizing this specific, established synthesis method.

Evidence DimensionSuitability as a direct precursor in synthesis
Target Compound DataRequired reactant in one of two major industrial glyphosate synthesis pathways.
Comparator Or BaselineNitrilotriacetic acid (NTA) and EDTA are not viable precursors in the IDA-based synthesis route.
Quantified DifferenceQualitative (Required vs. Unsuitable)
ConditionsIndustrial synthesis of glyphosate via the iminodiacetic acid pathway.

For chemical manufacturers using the IDA-based glyphosate synthesis process, there is no substitute, making IDA a required procurement item.

Processability Advantage in Electroless Plating: Wider pH Tolerance Than EDTA-Based Baths

In electroless copper plating applications, baths formulated with Iminodiacetic acid (IDA) as the complexing agent demonstrate superior process stability across a wider pH range compared to conventional EDTA-based baths.[9] At a pH of 11.5, an IDA-based bath maintained a deposition rate of 0.005 mg/min⁻¹, whereas the rate in an EDTA bath was significantly depressed.[9] While both baths showed similar initial deposition rates at an optimal pH of 12.5, the EDTA bath's performance declined more rapidly after 40 minutes.[9] This indicates that IDA provides a wider operational window and greater bath stability, which is a significant process advantage in manufacturing environments.

Evidence DimensionCopper Deposition Rate
Target Compound DataMaintains a rate of 0.005 mg/min⁻¹ at pH 11.5.
Comparator Or BaselineEDTA bath: Deposition rate is 'much depressed' at pH 11.5.
Quantified DifferenceQualitatively significant (maintains rate vs. much depressed)
ConditionsElectroless copper plating bath containing cupric sulfate, formaldehyde, and sodium hydroxide, evaluated at pH 11.5 and 12.5.

For industrial plating operations, IDA allows for more robust process control and consistent deposition performance, even with pH fluctuations, reducing batch failure and improving yield compared to EDTA.

IMAC Resin Performance: Tridentate Structure Offers Higher Binding Capacity Than Tetradentate NTA

For Immobilized Metal Affinity Chromatography (IMAC), the choice of chelating ligand directly impacts resin performance. Resins based on Iminodiacetic acid (IDA) offer a distinct advantage in protein binding capacity over those based on Nitrilotriacetic acid (NTA).[6] IDA, being a tridentate ligand, leaves three coordination sites on the chelated metal ion (e.g., Ni²⁺) available for interaction with histidine tags on a target protein.[6] In contrast, the tetradentate NTA ligand leaves only two available sites.[6] This structural difference allows IDA-based resins to achieve a higher binding capacity for His-tagged proteins, a key performance metric for procurement decisions focused on maximizing yield from a purification column.[6][7]

Evidence DimensionAvailable Metal Coordination Sites for Protein Binding
Target Compound Data3 available sites (Tridentate chelation)
Comparator Or BaselineNTA: 2 available sites (Tetradentate chelation)
Quantified Difference1 additional binding site (50% more available sites)
ConditionsImmobilized Metal Affinity Chromatography (IMAC) resin for His-tagged protein purification.

Buyers prioritizing maximum protein yield per unit of resin will find IDA's higher binding capacity a compelling reason to select it over the more common NTA-based resins.

Handling & Formulation: Defined Thermal Decomposition Profile

Iminodiacetic acid exhibits a well-defined multi-step thermal decomposition profile, which is critical data for process safety and high-temperature applications. Thermogravimetric analysis (TGA) shows two primary mass loss steps, with maxima at 239 °C and 320 °C.[10] The first step, a sharp endothermic peak at 239 °C, corresponds to its melting point and involves the evolution of one molecule of water.[10] This contrasts with related compounds like thiodiacetic acid, which undergoes sublimation near 200 °C without significant decomposition, and oxydiacetic anhydride, which evaporates completely around 240 °C.[10] This predictable thermal behavior allows for precise control in processes requiring heating, ensuring that the compound remains intact up to its melting point.

Evidence DimensionThermal Decomposition Behavior
Target Compound DataDecomposes in two main steps with maxima at 239 °C and 320 °C.
Comparator Or BaselineThiodiacetic acid: Sublimes near 200°C without decomposition. Oxydiacetic acid (as anhydride): Evaporates at 240-241 °C without decomposition.
Quantified DifferenceDifferent decomposition mechanism and temperatures compared to ether and thioether analogs.
ConditionsThermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

For applications involving thermal processing or formulation, knowing the precise melting and decomposition temperatures of IDA is crucial for process design, safety, and preventing unwanted degradation, a level of detail not always available for less common substitutes.

Precursor for Agrochemicals and Specialty Chemicals

As a mandatory, non-interchangeable raw material for specific industrial processes, Iminodiacetic acid is the correct choice for manufacturers producing glyphosate via the IDA synthesis route.[2][3] Its unique structure is essential for building the final product's molecular backbone, a role that cannot be filled by analogs like NTA or EDTA.

High-Capacity Immobilized Metal Affinity Chromatography (IMAC) Resins

Where the primary goal is maximizing the binding capacity of His-tagged proteins, IDA-based resins are the preferred option. The tridentate nature of IDA leaves more of the metal ion's coordination sites available for protein binding compared to tetradentate NTA resins, making it ideal for high-yield preparative-scale purifications.[6][7]

Formulation of Robust Electroless Plating Baths

For surface finishing and electronics manufacturing, IDA serves as a superior complexing agent in electroless copper plating baths that require operational stability. Its ability to maintain consistent plating rates over a wider pH range than traditional EDTA formulations makes it the right choice for processes where precise pH control is challenging, thereby reducing variability and improving product consistency.[9]

Physical Description

Solid; [Merck Index] Light brown crystalline solid; [MSDSonline]
Solid

Color/Form

ORTHORHOMBIC CRYSTALS

XLogP3

-3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

133.03750770 Da

Monoisotopic Mass

133.03750770 Da

Heavy Atom Count

9

Melting Point

247.50 °C. @ 760.00 mm Hg

UNII

XQM2L81M8Z

Related CAS

31685-59-3 (unspecified hydrochloride salt)
928-72-3 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 170 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (47.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (47.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (18.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chelating Agents

Mechanism of Action

LEAD NITRATE ALONE OR CHELATED WITH DIFFERENT CHELATING AGENTS INCL IMINODIACETIC ACID (IDA) WAS ADMIN TO PREGNANT RATS ON DAYS 9, 11 OR 16 OF GESTATION. THE LEAD-CHELATE COMPLEX EITHER REDUCED OR EQUALED BUT DID NOT ENHANCE THE OVERALL EMBRYO OR FETAL TOXICITY. THERE WERE NO QUALITATIVELY DIFFERENT EFFECTS PRODUCED WITH CHELATED LEAD VERSUS LEAD ALONE. THE CHELATING AGENTS WERE MORE EFFECTIVE AFTER DAY 9 THAN DAYS 11 OR 16. EDTA PRODUCED THE GREATEST REDUCTION IN OVERALL EFFECT, WHILE IDA PROVIDED THE LEAST PROTECTION.

Pictograms

Irritant

Irritant

Other CAS

142-73-4

Absorption Distribution and Excretion

PLACENTAL PERMEABILITY & TRANSFER OF LEAD NITRATE ALONE & CHELATED WITH IMINODIACETIC ACID (PBIDA) IN RATS WERE STUDIED. LITTLE OR NO DIFFERENCES IN MATERNAL BLOOD OR FETAL LEAD CONTENT WERE OBSERVED WITH PBIDA COMPLEX.

Wikipedia

Iminodiacetic_acid

Methods of Manufacturing

HYDROGENATION OF NITRILOTRIACETIC ACID IN PRESENCE OF PALLADIUM/CARBON CATALYST; AMMONOLYSIS OF CHLOROACETIC ACID
OBTAINED FROM NITRILOTRIACETIC ACID...BY HCL-HYDROLYSIS IN BOMB TUBE: SCHWARZENBACH ET AL, HELV CHIM ACTA 28, 1133 (1945); BY OXYGENATION IN PRESENCE OF PALLADIUM/CARBON CATALYST: TETENBAUM, STONE, CHEM COMMUN 1970, 1699. IMINODIACETIC ACID & NITRILOTRIACETIC ACID ARE FORMED UPON BOILING CHLOROACETIC ACID WITH CONCN AQ AMMONIA: HEINTZ, ANN 149, 88 (1869)

General Manufacturing Information

Glycine, N-(carboxymethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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